molecular formula C18H11NO2S B12542962 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one CAS No. 652138-05-1

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one

Cat. No.: B12542962
CAS No.: 652138-05-1
M. Wt: 305.4 g/mol
InChI Key: SURCLVDERZXKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one core substituted with pyridin-4-yl and thiophen-3-yl groups at the 2- and 6-positions, respectively. Chromones are heterocyclic compounds with a fused benzene and γ-pyrone ring system, often studied for their biological activities, including antioxidant, anti-inflammatory, and kinase-inhibitory properties . The pyridine and thiophene substituents in this compound may enhance its electronic properties, solubility, and binding affinity to biological targets.

Properties

CAS No.

652138-05-1

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-pyridin-4-yl-6-thiophen-3-ylchromen-4-one

InChI

InChI=1S/C18H11NO2S/c20-16-10-18(12-3-6-19-7-4-12)21-17-2-1-13(9-15(16)17)14-5-8-22-11-14/h1-11H

InChI Key

SURCLVDERZXKOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CSC=C3)C(=O)C=C(O2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor such as a chalcone derivative.

    Introduction of the Pyridine and Thiophene Rings: The pyridine and thiophene rings can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes as reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural and functional analogues can be categorized based on core heterocycles and substituents:

Pyran-2-one Derivatives
  • Compound 14e (3-[2-Benzoyl-3-(2-pyridylamino)propyl]-4-hydroxy-6-methylpyran-2-one): Core: Pyran-2-one (coumarin-like structure) with a hydroxyl group at position 4 and methyl at position 4. Substituents: Benzoyl and 2-pyridylamino groups at the propyl side chain. Key Differences: Unlike the target compound, 14e lacks a fused benzene ring (chromone core) and features a more flexible side chain. The presence of a hydroxyl group and benzoyl substituent increases polarity, which may reduce membrane permeability compared to the target compound’s thiophene and pyridine groups .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Patent Compounds (e.g., 2-(3,4-dimethoxyphenyl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one): Core: Pyrido[1,2-a]pyrimidin-4-one, a bicyclic system with nitrogen atoms at positions 1 and 3. Substituents: Methoxyphenyl, methyl, and piperidinyl groups. Key Differences: The pyrido-pyrimidinone core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.

Electronic and Physicochemical Properties

Property Target Compound Compound 14e Patent Compound
Core Structure Benzopyran-4-one (chromone) Pyran-2-one (coumarin-like) Pyrido[1,2-a]pyrimidin-4-one
Substituents Pyridin-4-yl, thiophen-3-yl Benzoyl, 2-pyridylamino Methoxyphenyl, piperidinyl
Polar Groups Pyridine N, thiophene S Hydroxyl, benzoyl C=O Methoxy O, pyrimidine N
Elemental Analysis N/A (No data in sources) C: 64.75%, H: 6.47%, N: 4.27% N/A (Patent data not quantified)
Potential Bioactivity Kinase inhibition (inferred) Unknown (synthetic intermediate) Pharmaceutical (patent context)
  • In contrast, benzoyl (14e) and methoxyphenyl (patent compounds) groups are electron-withdrawing, which may alter redox properties .
  • Solubility : Thiophene and pyridine substituents balance lipophilicity and polarity, likely improving solubility over the highly lipophilic benzoyl group in 14e .

Research Findings and Limitations

  • Elemental Analysis : Compound 14e’s elemental analysis (C: 64.75%, H: 6.47%, N: 4.27%) highlights discrepancies between theoretical and experimental values, suggesting synthetic challenges in achieving purity . Similar issues may arise for the target compound.
  • Patent Context: The pyrido-pyrimidinone derivatives in are designed for therapeutic applications, implying that substituent choice (e.g., piperidinyl vs. thiophene) is critical for target specificity .

Biological Activity

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of naphthopyran derivatives. This compound exhibits a unique structural arrangement that incorporates pyridine and thiophene moieties, which are known for their diverse biological activities. The exploration of its biological activity is essential for understanding its potential applications in pharmacology and therapeutics.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphtho[1,2-b]pyran core, which contributes to its chemical reactivity and biological interactions. The presence of the pyridine and thiophene rings enhances its potential as a pharmacological agent through various mechanisms, including DNA binding and enzyme inhibition.

1. Interaction with DNA

Research indicates that 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one interacts with DNA primarily as a minor groove binder . This interaction suggests potential applications in genetic research and therapeutics, particularly in influencing gene expression or serving as a basis for designing new therapeutic agents targeting genetic material. Binding constants for similar compounds have shown variability, indicating differing affinities for DNA, which could be further explored in drug design.

2. Anticancer Activity

Compounds with similar structures have demonstrated significant anticancer properties . For instance, derivatives of naphthopyran have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-1-benzopyran-4-one against specific cancer types remains an area for further investigation.

3. Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity , particularly against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Similar compounds have shown promising results in inhibiting AChE, thereby increasing acetylcholine levels in the brain.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
6-(Thiophen-3-yl)-5H-pyrrolo[3,4-b]quinolineContains thiophene and quinolineAntitumor activity
5-Amino-2-(pyridin-3-yl)benzothiazoleBenzothiazole with pyridineAntimicrobial properties
7-HydroxychromenoneChromone derivativeAntioxidant and anti-inflammatory

The uniqueness of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one lies in its specific combination of functional groups that may lead to distinctive electronic properties and biological activities not observed in other related compounds.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the naphthopyran core. For example, a study demonstrated that certain naphthopyran derivatives exhibited significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer) and HT29 (colon cancer) when tested using MTT assays. These findings highlight the potential of structurally related compounds in anticancer drug development.

In another study, coumarin-based compounds were synthesized and evaluated for their AChE inhibitory activity. The results indicated that modifications to the core structure could enhance inhibitory potency, suggesting that similar strategies could be applied to 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one for improved therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.